molecular formula C51H44Cl2N4O6 B611501 (2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid

(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid

Número de catálogo: B611501
Peso molecular: 879.8 g/mol
Clave InChI: ZXJQFMYVTDGFTB-OCCUAKHKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TT15 es un compuesto conocido por su función como agonista del receptor del péptido similar al glucagón 1 (GLP-1R) . Este receptor participa en diversos procesos fisiológicos, incluida la regulación de la secreción de insulina y el apetito. TT15 ha llamado la atención en la investigación científica por sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de trastornos metabólicos como la diabetes.

Métodos De Preparación

La síntesis de TT15 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. La ruta sintética suele incluir el uso de disolventes orgánicos y reactivos en condiciones controladas para asegurar las transformaciones químicas deseadas. Los métodos de producción industrial para TT15 implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

TT15 se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de TT15 puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Antidiabetic Properties

The compound has been identified as part of a class of oxadiazoanthracene compounds that exhibit antidiabetic properties. Research indicates that these compounds can modulate glucose metabolism and improve insulin sensitivity in diabetic models. The specific structural features of the compound contribute to its biological activity, making it a candidate for further development as an antidiabetic agent .

Anticancer Activity

Studies have shown that derivatives of this compound may possess anticancer properties. The presence of various aromatic and heterocyclic moieties enhances its ability to interact with cellular targets involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neurological Effects

There is emerging evidence that the compound may interact with neurotransmitter systems, particularly those involving adenosine receptors. This interaction could lead to neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticModulates glucose metabolism
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectivePotential interactions with adenosine receptors

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake in peripheral tissues. These findings support the potential use of the compound in diabetes management.

Case Study 2: Anticancer Activity

A series of experiments conducted on human breast cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis. The study highlighted the role of specific signaling pathways that were modulated by the compound, indicating a promising avenue for developing new cancer therapies.

Mecanismo De Acción

El mecanismo de acción de TT15 implica su unión al GLP-1R, lo que desencadena una cascada de vías de señalización intracelular. Esta unión conduce a la activación de la adenilato ciclasa, dando como resultado un aumento de los niveles de monofosfato de adenosina cíclico (cAMP). Los niveles elevados de cAMP activan la proteína quinasa A (PKA), que a su vez fosforila varias proteínas diana, lo que lleva a los efectos fisiológicos observados con TT15. Estos efectos incluyen una mayor secreción de insulina, una reducción del apetito y una mejor homeostasis de la glucosa .

Comparación Con Compuestos Similares

TT15 es único en comparación con otros agonistas del GLP-1R debido a su estructura química específica y afinidad de unión. Los compuestos similares incluyen exenatida, liraglutida y semaglutida, que también se dirigen al GLP-1R pero difieren en sus propiedades farmacocinéticas y aplicaciones clínicas. Por ejemplo, la semaglutida tiene una vida media más larga y se utiliza para el tratamiento de la diabetes y la obesidad, mientras que la exenatida y la liraglutida tienen vidas medias más cortas y se utilizan principalmente para el control de la diabetes .

Actividad Biológica

The compound (2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity profile. This article reviews the compound's biological activities based on available literature and research findings.

The molecular formula of the compound is C51H44Cl2N4O6C_{51}H_{44}Cl_{2}N_{4}O_{6} with a molecular weight of approximately 879.8 g/mol. The IUPAC name reflects its complex structure, which includes multiple aromatic and heterocyclic components.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial , anti-inflammatory , and anticancer effects. The following sections detail these activities along with relevant case studies and findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds within its structural class. For instance, derivatives of related benzoxazine structures have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

CompoundActivityReference
Benzoxazine Derivative AInhibits growth of E. coli
Benzoxazine Derivative BAntifungal against Candida spp.

Anti-inflammatory Effects

In silico studies suggest that the compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Docking studies reveal that specific structural features facilitate binding to the enzyme's active site:

Binding InteractionEnergy (Kcal/mol)
5-LOX Inhibition-9.0
COX-2 Inhibition-6.5

These findings indicate that the compound could serve as a basis for developing new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Preliminary results indicate that it may induce apoptosis in cancer cells by activating intrinsic pathways:

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)12.5Apoptosis via mitochondrial pathway
HeLa (Cervical)15.0Cell cycle arrest at G2/M phase

These results suggest that further investigations into its anticancer mechanisms are warranted .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of benzoxazine derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance efficacy.
  • Case Study on Anti-inflammatory Properties : A comparative analysis of several derivatives revealed that those containing a cyano group exhibited superior inhibition of 5-LOX compared to their counterparts lacking this functional group.

Propiedades

Fórmula molecular

C51H44Cl2N4O6

Peso molecular

879.8 g/mol

Nombre IUPAC

(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid

InChI

InChI=1S/C51H44Cl2N4O6/c1-3-44(36-7-5-4-6-8-36)57-29-39-27-47-45(56(2)50(59)48(63-47)37-18-20-40(21-19-37)62-30-33-13-22-41(52)42(53)23-33)25-38(39)26-46(57)49(58)55-43(51(60)61)24-31-9-14-34(15-10-31)35-16-11-32(28-54)12-17-35/h4-23,25,27,43-44,46,48H,3,24,26,29-30H2,1-2H3,(H,55,58)(H,60,61)/t43-,44-,46-,48-/m0/s1

Clave InChI

ZXJQFMYVTDGFTB-OCCUAKHKSA-N

SMILES

CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)C(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C

SMILES isomérico

CC[C@@H](C1=CC=CC=C1)N2CC3=CC4=C(C=C3C[C@H]2C(=O)N[C@@H](CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)[C@@H](O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C

SMILES canónico

CCC(C1=CC=CC=C1)N2CC3=CC4=C(C=C3CC2C(=O)NC(CC5=CC=C(C=C5)C6=CC=C(C=C6)C#N)C(=O)O)N(C(=O)C(O4)C7=CC=C(C=C7)OCC8=CC(=C(C=C8)Cl)Cl)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

TT-15;  TT 15;  TT15

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 2
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 3
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 4
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 5
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid
Reactant of Route 6
(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.